molecular formula C27H23N5O2 B11647530 (Z)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

(Z)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11647530
M. Wt: 449.5 g/mol
InChI Key: ABSAKSOINPGFJA-MWLSYYOVSA-N
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Description

(Z)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole moiety, a pyrazole ring, and a methylene bridge. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the indole derivative, followed by the formation of the pyrazole ring. The final step involves the condensation of the indole and pyrazole intermediates with a suitable aldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In the field of medicine, (Z)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry

In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
  • (Z)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-fluorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of (Z)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern and the presence of the 4-methylbenzyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H23N5O2/c1-18-10-12-19(13-11-18)17-34-26-9-5-3-7-22(26)24-14-25(31-30-24)27(33)32-29-16-20-15-28-23-8-4-2-6-21(20)23/h2-16,28H,17H2,1H3,(H,30,31)(H,32,33)/b29-16-

InChI Key

ABSAKSOINPGFJA-MWLSYYOVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C\C4=CNC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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